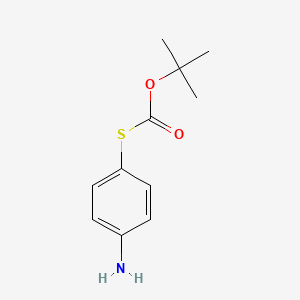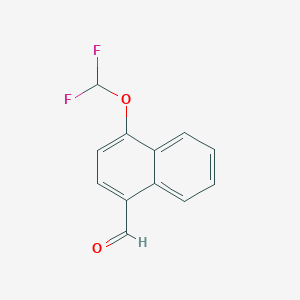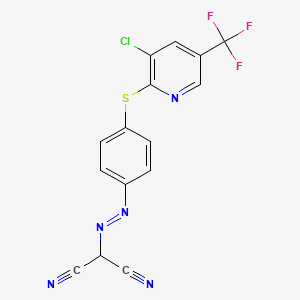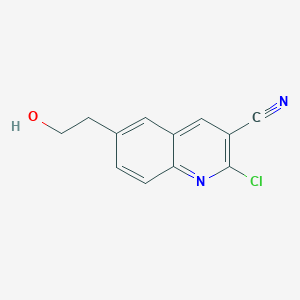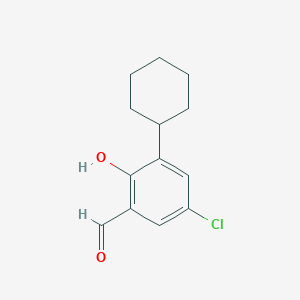
3-Cyclohexyl-5-chloro-salicylaldehyde
Overview
Description
3-Cyclohexyl-5-chloro-salicylaldehyde is a chemical compound that belongs to the salicylaldehyde family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-chloro-salicylaldehyde typically involves the formylation of the corresponding phenol. Common methods include the Duff reaction, Reimer–Tiemann reaction, or treatment with paraformaldehyde in the presence of magnesium chloride and a base . These reactions are carried out under controlled conditions to ensure the selective formylation at the ortho position.
Industrial Production Methods: Industrial production of this compound often involves large-scale formylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as condensation of phenol with formaldehyde, followed by oxidation to the aldehyde .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-5-chloro-salicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form catechol (1,2-dihydroxybenzene) using hydrogen peroxide (Dakin reaction).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, such as etherification with chloroacetic acid followed by cyclization to form benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Chloroacetic acid and bases like potassium carbonate are used for etherification reactions.
Major Products Formed:
Oxidation: Catechol
Substitution: Benzofuran derivatives
Scientific Research Applications
3-Cyclohexyl-5-chloro-salicylaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarins and benzofurans.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals with therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-chloro-salicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These derivatives can exhibit various biological activities, including enzyme inhibition and antimicrobial effects .
Comparison with Similar Compounds
5-Chlorosalicylaldehyde: Shares the chloro and aldehyde functional groups but lacks the cyclohexyl moiety.
3-Cyclohexylsalicylaldehyde: Similar structure but without the chloro substituent.
Salicylaldehyde: The parent compound without any substituents.
Uniqueness: 3-Cyclohexyl-5-chloro-salicylaldehyde is unique due to the presence of both cyclohexyl and chloro substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPVKQKXVWYEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
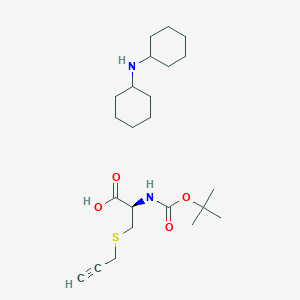
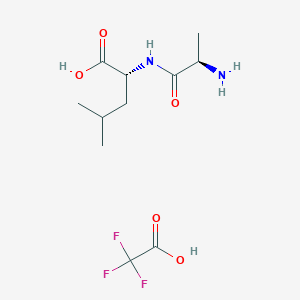
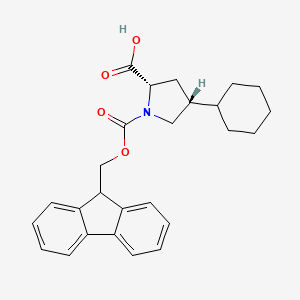
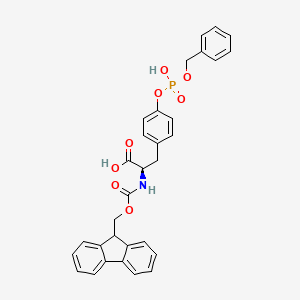
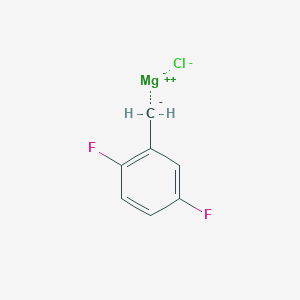
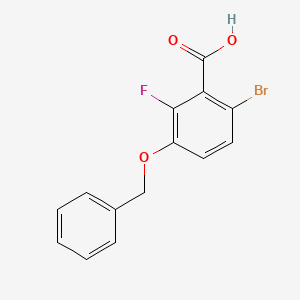

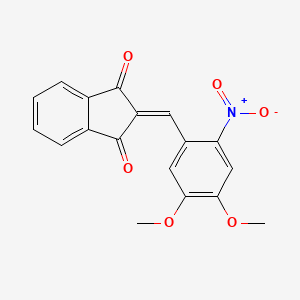
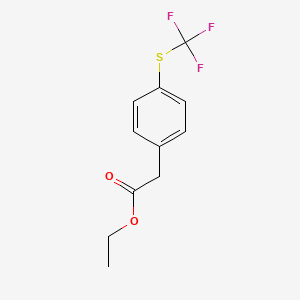
![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)
